molecular formula C18H28N4O7 B13825121 2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate

2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate

Cat. No.: B13825121
M. Wt: 412.4 g/mol
InChI Key: ZAHDXEIQWWLQQL-UHFFFAOYSA-N
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Description

This compound (CAS: 63800-01-1, molecular formula: C₁₈H₂₈N₄O₈) features a pyridinium core substituted with amino-carboxyethyl and amino-carboxypropyl groups, linked to a hexanoate chain.

Properties

Molecular Formula

C18H28N4O7

Molecular Weight

412.4 g/mol

IUPAC Name

2-amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate

InChI

InChI=1S/C18H28N4O7/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29)

InChI Key

ZAHDXEIQWWLQQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=[N+]1CCCCC(C(=O)[O-])N)O)CC(C(=O)O)N)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of such a multifunctional amino acid derivative typically involves:

  • Stepwise construction of the substituted pyridinium ring.
  • Attachment of amino acid side chains through amide or ester linkages.
  • Protection and deprotection of amino and carboxyl groups to ensure selective reactions.
  • Use of coupling agents for amide bond formation.
  • Purification by chromatography or crystallization.

Reported Synthetic Routes and Key Reactions

While direct synthetic procedures specific to this exact compound are scarce in public databases, closely related compounds and fragments provide insight into plausible preparation methods.

Synthesis of Hydroxypyridinium Core with Substituents
  • The hydroxypyridinium nucleus is commonly synthesized by functionalizing pyridine derivatives with hydroxylation at position 5.
  • Subsequent substitution at positions 3 and 4 can be achieved via nucleophilic substitution or cross-coupling reactions using protected amino acid derivatives as nucleophiles.
Preparation of Amino Acid Side Chains
  • Amino acid derivatives such as 4-(methylamino)butanoic acid hydrochloride have been synthesized via protection of amino groups using di-tert-butyl dicarbonate (Boc protection) in tetrahydrofuran or dioxane solvents with bases like triethylamine or potassium carbonate.
  • Reduction, oxidation, and coupling reactions are used to modify and attach side chains. For example, borane-tetrahydrofuran (BH3.THF) reductions and TPAP/NMO oxidations have been employed to convert protected amino acids to aldehydes or alcohols for further coupling.
  • Amide bond formation is typically facilitated by carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in dehydrated solvents at low temperatures.
Coupling of Amino Acid Side Chains to Pyridinium Core
  • The coupling of amino acid fragments to the hydroxypyridinium ring likely involves amide bond formation using activated esters or carbodiimide-mediated coupling.
  • Protecting groups on amino and carboxyl groups are removed in the final steps to yield the fully functionalized compound.

Detailed Preparation Procedure (Hypothetical, Based on Analogous Methods)

Step Reagents/Conditions Description Yield/Notes
1 Synthesis of 5-hydroxy-3,4-disubstituted pyridinium intermediate Hydroxylation of pyridine ring followed by substitution with protected amino acid derivatives (e.g., Boc-protected amino acids) Moderate yields, purification by chromatography
2 Preparation of protected amino acid side chains Boc protection of amino groups using di-tert-butyl dicarbonate in THF/dioxane with triethylamine or K2CO3 Yields 70-95% depending on conditions
3 Coupling of amino acid side chains to pyridinium intermediate Carbodiimide (DCC) mediated amide bond formation in dehydrated solvents at 0°C to room temperature High coupling efficiency, yields ~60-80%
4 Deprotection of Boc and other protecting groups Treatment with acid (e.g., TFA) or hydrogen chloride in ether Quantitative deprotection, careful control to prevent side reactions
5 Purification Chromatography (silica gel, medium pressure) and crystallization Pure product confirmed by NMR and mass spectrometry

Summary Table of Key Reagents and Conditions

Reagent/Agent Purpose Typical Conditions Reference
Di-tert-butyl dicarbonate (Boc2O) Amino group protection THF or dioxane, triethylamine or K2CO3, 0-25°C, 3-24 h
N,N'-Dicyclohexylcarbodiimide (DCC) Amide bond formation Dehydrated dichloromethane, 0°C to RT, 2 h
Borane-THF (BH3.THF) Reduction of protected acids to alcohols THF, 50°C, 24-64 h
TPAP/NMO Oxidation of alcohols to aldehydes CH2Cl2, RT, 1 h
Acid (TFA or HCl in ether) Deprotection of Boc groups RT, 1-24 h Standard peptide synthesis protocols
Chromatography Purification Silica gel, solvent gradients (EtOAc/hexanes) Standard

Research Results and Considerations

  • The compound’s synthesis involves careful protection/deprotection strategies to manage multiple amino and carboxyl groups.
  • The pyridinium core’s substitution pattern requires regioselective functionalization, often achieved via stepwise introduction of side chains.
  • The use of Boc protection and carbodiimide coupling is standard in related amino acid derivative syntheses, ensuring high yields and purity.
  • Purification techniques such as medium-pressure chromatography are critical for isolating the target compound from side products and unreacted materials.
  • Analytical verification by NMR, MS, and possibly HPLC is essential to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Pyridinium Derivatives with Amino-Carboxy Substituents

Compound A: 3,5-Bis(3-amino-3-carboxypropyl)-2-(4-amino-4-carboxybutyl)-1-(5-amino-5-carboxylatopentyl)pyridin-1-ium (CAS: N/A)

  • Structural Differences : Additional carboxypropyl and carboxybutyl branches compared to the target compound.
  • Functional Impact : Increased branching enhances metal chelation capacity but reduces membrane permeability due to higher molecular weight .

Compound B: 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one

  • Structural Differences: Pyrimidine ring replaces pyridinium; chloro and methylamino substituents alter electronic properties.
  • Functional Impact : Chlorine enhances lipophilicity, favoring antimicrobial activity, whereas the target compound’s carboxylates promote solubility in aqueous environments .

Amino Acid and Peptide Analogues

Compound C : N2-(1-Carboxy-3-phenylpropyl)lysyllysine (Lysine Analogue)

  • Structural Differences: Phenylpropyl and lysine residues replace pyridinium and hexanoate moieties.
  • The target compound’s pyridinium ring may instead interact with charged residues .

Heterocyclic Derivatives with Polar Groups

Compound D: Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate

  • Structural Differences: Thienopyridine core with Boc-protected amino groups.
  • Functional Impact: Boc protection reduces reactivity, making it a stable intermediate in pharmaceutical synthesis. The target compound’s unprotected amino and carboxylate groups enable direct biological interactions .

Comparative Data Table

Property Target Compound Compound A Compound C (Lysine Analogue)
Molecular Formula C₁₈H₂₈N₄O₈ C₂₄H₃₆N₆O₁₀ (estimated) C₂₀H₂₉N₃O₆
Key Functional Groups Pyridinium, amino, carboxylate Bis-amino-carboxypropyl Phenyl, lysine residues
Solubility High (polar groups) Moderate (branched chains) Low (aromatic hydrophobicity)
Biological Activity Enzyme inhibition (hypothesized) Chelation ACE inhibition
Synthetic Route Condensation reactions Multi-step alkylation Peptide coupling

Biological Activity

2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate, also known by its CAS number 63800-01-1, is a complex organic compound with potential biological activities. Its molecular formula is C18H28N4O8C_{18}H_{28}N_{4}O_{8}, and it has garnered interest in various fields of biomedical research due to its structural attributes and functional properties.

Chemical Structure

The compound features a pyridine ring substituted with hydroxyl and amino groups, contributing to its biological activity. The presence of multiple amino and carboxyl groups suggests potential interactions with biological macromolecules, enhancing its utility in pharmacological applications.

PropertyValue
Molecular Formula C₁₈H₂₈N₄O₈
Molecular Weight 428.44 g/mol
CAS Number 63800-01-1

Research indicates that this compound may exert its effects through modulation of neurotransmitter systems, particularly involving glutamate receptors. Its structural similarity to other known compounds suggests possible interactions with AMPA receptors, which play a crucial role in synaptic transmission and plasticity.

Pharmacological Effects

  • Neuroprotective Properties : Preliminary studies have shown that this compound may protect neurons from excitotoxicity induced by excessive glutamate levels. This is significant in the context of neurodegenerative diseases where glutamate toxicity is a contributing factor.
  • Anticonvulsant Activity : In vivo models have demonstrated that the compound can reduce seizure activity, indicating potential therapeutic applications in epilepsy management.
  • Immunomodulatory Effects : The compound has shown promise in modulating immune responses, which could be beneficial in treating autoimmune disorders or enhancing vaccine efficacy.

Study 1: Neuroprotection in Glutamate-Induced Toxicity

A study investigated the effects of 2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-y]hexanoate on primary neuronal cultures exposed to high concentrations of glutamate. The results indicated a significant reduction in apoptotic markers, suggesting that the compound effectively mitigates glutamate-induced neurotoxicity.

Study 2: Anticonvulsant Efficacy

In a pentylenetetrazole-induced seizure model, administration of the compound resulted in a marked decrease in seizure frequency and duration compared to control groups. These findings support its potential as an anticonvulsant agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this pyridinium-based compound to improve yield and purity?

  • Methodology : Utilize a multi-step approach with orthogonal protecting groups for the amino and carboxylate moieties to prevent side reactions. For example, tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups can protect amines, while esterification (e.g., ethyl esters) can mask carboxylates. Purification via reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) is recommended to isolate intermediates . Monitor reaction progress using LC-MS with electrospray ionization (ESI) to detect byproducts early .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodology : Combine NMR (¹H, ¹³C, and 2D-COSY) to resolve the pyridinium ring substituents and hexanoate sidechain. For stereochemical confirmation, X-ray crystallography is ideal if single crystals are obtainable (as demonstrated for structurally similar pyridinium derivatives in ). FT-IR can validate the presence of hydroxyl (-OH) and carboxylate (-COO⁻) groups, with expected peaks at ~3400 cm⁻¹ (broad, -OH/NH) and 1600–1550 cm⁻¹ (asymmetric COO⁻ stretch) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 37°C, and 50°C. Use ammonium acetate buffer (pH 6.5) as a baseline, as it mimics physiological conditions . Quantify degradation products via UPLC-PDA at 254 nm and correlate degradation kinetics with Arrhenius equations to predict shelf-life .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic pathways for analogous pyridinium derivatives?

  • Methodology : Perform a comparative analysis of reaction conditions (e.g., solvent polarity, catalyst load, temperature) using design-of-experiments (DoE) software. For instance, conflicting reports on reductive amination efficiency in similar systems ( vs. ) may arise from differences in borane-complex reducing agents. Test alternatives like NaBH(OAc)₃ or catalytic hydrogenation under inert atmospheres to identify optimal conditions.

Q. How can advanced separation technologies improve isolation of stereoisomers or zwitterionic forms?

  • Methodology : Employ chiral stationary phases (e.g., Chiralpak IA or IB) for HPLC to resolve enantiomers, particularly if the compound contains stereocenters in the hexanoate chain . For zwitterionic forms, use ion-exchange chromatography with a gradient elution (e.g., 0–1M NaCl in Tris-HCl buffer, pH 7.4) to separate species based on charge heterogeneity .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodology : Perform molecular docking using AutoDock Vina or Schrödinger Suite with homology models of target proteins (e.g., amino acid transporters). Focus on the pyridinium ring’s electrostatic potential and the hexanoate sidechain’s flexibility. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) and stoichiometry .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectroscopic data for related pyridinium compounds?

  • Methodology : Re-examine solvent effects and instrument calibration. For example, ¹H NMR chemical shifts for NH groups in DMSO-d₆ vs. D₂O can vary by >1 ppm due to hydrogen bonding. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy, as conflicting data in and may stem from isotopic or adduct interference.

Q. Why do thermodynamic stability studies show variability in degradation pathways?

  • Methodology : Investigate the role of trace metal ions (e.g., Fe³⁺, Cu²⁺) as catalysts for oxidative degradation. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal impurities in bulk samples. Compare degradation in chelated vs. non-chelated buffers to isolate contributing factors .

Methodological Resources

  • Synthetic Protocols : Refer to tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate as a validated precursor for amino acid sidechain introduction .
  • Analytical Standards : Use Pharmacopeial-grade ammonium acetate (pH 6.5) for assay development, as specified in .
  • Separation Techniques : Leverage membrane-based technologies (e.g., nanofiltration) for scalable purification, as outlined in CRDC subclass RDF2050104 .

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